6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization Reactions: Forming the pyrimidine and pyridine rings through intramolecular reactions.
Functional Group Transformations: Introducing hydroxyl, imino, and oxo groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of imino groups to amines using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling processes. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-[(6-hydroxy-2-imino-4-oxo-1,3-diphenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)(4-pyridinyl)methyl]-2-imino-1,3-diphenyl-2,3-dihydro-4(1H)-pyrimidinone
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
Uniqueness
The uniqueness of 6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N7O4/c39-37-42(26-13-5-1-6-14-26)33(46)31(34(47)43(37)27-15-7-2-8-16-27)30(25-21-23-41-24-22-25)32-35(48)44(28-17-9-3-10-18-28)38(40)45(36(32)49)29-19-11-4-12-20-29/h1-24,30,39-40,46,48H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOVQAZSVXJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=N)C3=CC=CC=C3)C(C4=CC=NC=C4)C5=C(N(C(=N)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.